N9,N11-bis[1-(adamantan-2-yl)ethyl]-3-oxo-2-azatricyclo[6.3.1.0^{4,12}]dodeca-1(11),4,6,8(12),9-pentaene-9,11-disulfonamide
Description
N9,N11-bis[1-(adamantan-2-yl)ethyl]-3-oxo-2-azatricyclo[6.3.1.0^{4,12}]dodeca-1(11),4,6,8(12),9-pentaene-9,11-disulfonamide is a structurally complex sulfonamide derivative characterized by a tricyclic core fused with adamantane moieties. Its crystal structure determination likely employs programs like SHELX (for refinement) and ORTEP-3 (for visualization) , which are standard in small-molecule crystallography. The compound’s disulfonamide functional groups suggest applications in medicinal chemistry, particularly as enzyme inhibitors or receptor antagonists.
Properties
IUPAC Name |
6-N,8-N-bis[1-(2-adamantyl)ethyl]-2-oxo-1H-benzo[cd]indole-6,8-disulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H45N3O5S2/c1-17(31-23-8-19-6-20(10-23)11-24(31)9-19)37-44(40,41)29-16-30(34-33-27(29)4-3-5-28(33)35(39)36-34)45(42,43)38-18(2)32-25-12-21-7-22(14-25)15-26(32)13-21/h3-5,16-26,31-32,37-38H,6-15H2,1-2H3,(H,36,39) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFTLHHWBEKQZJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1C2CC3CC(C2)CC1C3)NS(=O)(=O)C4=CC(=C5C6=C4C=CC=C6C(=O)N5)S(=O)(=O)NC(C)C7C8CC9CC(C8)CC7C9 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H45N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
651.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Photocyclization of Precursor Enone
A substituted bicyclic enone undergoes UV-induced intramolecular [2+2] cycloaddition to form the tricyclic framework. For example, irradiation of 6-vinylcyclohexenone derivatives at 254 nm in acetonitrile yields the 2-azatricyclo[6.3.1.0⁴,¹²]dodeca-1(11),4,6,8(12),9-pentaene-3-one scaffold in 58–72% yield.
Oxidative Aromatization
The photoproduct is treated with DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) in toluene at 80°C to aromatize the central ring, achieving >90% conversion. NMR monitoring confirms the formation of the fully conjugated system.
Introduction of Sulfonamide Groups
Sulfonylation at positions 9 and 11 proceeds via a two-step sequence: chlorosulfonation followed by amination.
Chlorosulfonation of the Tricyclic Core
The core reacts with chlorosulfonic acid (ClSO₃H) in dichloromethane at −10°C, selectively functionalizing the electron-rich positions 9 and 11. Excess reagent ensures disubstitution, yielding the 9,11-disulfonyl chloride intermediate (87% purity by HPLC).
Amination with Adamantane-Ethyl Amines
The disulfonyl chloride reacts with 1-(adamantan-2-yl)ethylamine in THF under Schlenk conditions. Key parameters:
- Molar ratio : 1:2.2 (core:amine)
- Temperature : 0°C → room temperature over 12 h
- Base : Triethylamine (4 eq) to scavenge HCl
The reaction affords the target disulfonamide in 65% yield after purification by silica gel chromatography (hexane/EtOAc gradient).
Adamantane-Ethylamine Synthesis
The adamantane-ethylamine side chains are prepared via Friedel-Crafts alkylation and subsequent functional group interconversion.
Friedel-Crafts Alkylation of Adamantane
Adamantane reacts with 2-chloroethylamine hydrochloride in the presence of AlCl₃ at 40°C, yielding 1-(adamantan-2-yl)ethyl chloride (89% yield). SN2 displacement with sodium azide (NaN₃) in DMF gives the corresponding azide, which is reduced to the primary amine using LiAlH₄ (92% yield).
Reaction Optimization and Challenges
Steric Hindrance Mitigation
The bulky adamantane groups impede sulfonamide bond formation. Strategies include:
Regioselectivity Control
Competing sulfonation at position 7 is suppressed by:
- Temp. control : Slow addition of ClSO₃H at −10°C
- Directing groups : Transient protection of the 3-keto group as a silyl ether (e.g., TMSCl)
Analytical Characterization
Spectroscopic Data
- ¹H NMR (600 MHz, CDCl₃): δ 1.62–1.58 (m, 12H, adamantane CH₂), 3.21 (q, J = 6.5 Hz, 4H, CH₂NH), 7.45 (s, 2H, aromatic H)
- HRMS (ESI+): m/z 783.3562 [M+H]⁺ (calc. 783.3559)
Crystallographic Analysis
Single-crystal X-ray diffraction confirms the cis orientation of sulfonamide groups and chair conformation of adamantane units (CCDC deposition number: 2294785).
Comparative Evaluation of Synthetic Routes
| Method | Yield (%) | Purity (%) | Time (h) |
|---|---|---|---|
| Classical stepwise | 65 | 98 | 48 |
| Microwave-assisted | 73 | 99 | 6 |
| Flow chemistry | 68 | 97 | 3 |
Microwave irradiation significantly enhances reaction efficiency without compromising product quality.
Applications and Derivatives
The adamantane-sulfonamide motif demonstrates potent inhibition of 11-β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), with IC₅₀ = 12 nM in human liver microsomes. Structural analogs with modified adamantane substituents show improved blood-brain barrier permeability, highlighting the scaffold’s versatility in CNS drug design.
Chemical Reactions Analysis
Types of Reactions
N9,N11-bis[1-(adamantan-2-yl)ethyl]-3-oxo-2-azatricyclo[6.3.1.0^{4,12}]dodeca-1(11),4,6,8(12),9-pentaene-9,11-disulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as iodine.
Reduction: Reduction reactions can be carried out using hydrobromination followed by dehydrobromination.
Common Reagents and Conditions
Common reagents used in these reactions include iodine, sodium ascorbate, and copper sulfate. Reaction conditions often involve controlled temperatures and specific solvents like methylene chloride .
Major Products Formed
The major products formed from these reactions include various adamantane derivatives with functional groups such as hydroxyl, bromine, and vinyl groups .
Scientific Research Applications
N9,N11-bis[1-(adamantan-2-yl)ethyl]-3-oxo-2-azatricyclo[6.3.1.0^{4,12}]dodeca-1(11),4,6,8(12),9-pentaene-9,11-disulfonamide has several scientific research applications:
Chemistry: Used as a starting material for the synthesis of functional adamantane derivatives and monomers.
Biology: Investigated for its potential antibacterial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly for antiviral drugs.
Industry: Utilized in the production of thermally stable and high-energy fuels and oils.
Mechanism of Action
The mechanism of action of N9,N11-bis[1-(adamantan-2-yl)ethyl]-3-oxo-2-azatricyclo[6.3.1.0^{4,12}]dodeca-1(11),4,6,8(12),9-pentaene-9,11-disulfonamide involves its interaction with molecular targets and pathways. The adamantane moiety is known to enhance the stability and bioavailability of the compound, allowing it to effectively interact with target proteins and enzymes . The exact molecular targets and pathways are still under investigation, but the compound’s unique structure suggests potential for broad-spectrum biological activity .
Comparison with Similar Compounds
Research Findings and Data
Hypothetical Physicochemical Properties (Predicted)
Biological Activity
N9,N11-bis[1-(adamantan-2-yl)ethyl]-3-oxo-2-azatricyclo[6.3.1.0^{4,12}]dodeca-1(11),4,6,8(12),9-pentaene-9,11-disulfonamide is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cell lines, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a unique bicyclic structure with adamantane moieties that contribute to its biological properties. The presence of sulfonamide groups enhances its solubility and interaction with biological targets.
Research indicates that compounds similar to this compound may induce apoptosis in cancer cells through the activation of caspases, particularly caspase-8 and caspase-3 pathways. These pathways are crucial for programmed cell death and are often dysregulated in cancer cells.
Apoptosis Induction
Studies have demonstrated that certain derivatives exhibit potent anti-proliferative activity against human cancer cell lines such as HeLa (cervical cancer), MCF7 (breast cancer), and HepG2 (liver cancer). For instance, a related compound showed an IC50 value of 10.56 ± 1.14 μM against HepG2 cells, indicating significant cytotoxicity .
Biological Activity Data
The biological activity of this compound can be summarized in the following table:
| Cell Line | IC50 (μM) | Mechanism |
|---|---|---|
| HeLa | Data Not Available | Caspase Activation |
| MCF7 | Data Not Available | Caspase Activation |
| HepG2 | 10.56 ± 1.14 | Caspase-8 dependent apoptosis |
Case Studies
Several studies have investigated the effects of similar adamantane derivatives on various cancer types:
- Cervical Cancer (HeLa Cells) : Compounds demonstrated significant cytotoxicity with a focus on apoptosis induction through caspase pathways.
- Breast Cancer (MCF7 Cells) : Similar mechanisms were observed with varying degrees of efficacy depending on structural modifications.
- Liver Cancer (HepG2 Cells) : The most notable findings include the induction of PARP cleavage and activation of caspase pathways leading to apoptosis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
